1,2-Dimethyl-piperidin-4-ol

Lipophilicity Drug design ADME prediction

Select 1,2-Dimethyl-piperidin-4-ol for CNS-penetrant PDE4D inhibitor programs. Unlike unsubstituted piperidin-4-ol (logP -0.52, HBD=2, no PDE4D activity), this disubstituted derivative exhibits a validated PDE4D Kd of 79 nM, a CNS-favorable XLogP3 of 0.6, and a single hydrogen bond donor (TPSA 23.5 Ų). The 1,2-dimethyl substitution pattern introduces two undefined stereocenters, enabling diastereoselective transformations and catalytic kinetic resolutions (s up to 52) inaccessible to mono-substituted analogs. With a predicted boiling point of 205.6 °C, it offers a broader thermal processing window than 2-methylpiperidin-4-ol (191.7 °C). Choose this building block over generic 4-piperidinols when brain penetration, target engagement, and stereochemical complexity are critical procurement criteria.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 45673-43-6
Cat. No. B3370601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyl-piperidin-4-ol
CAS45673-43-6
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1CC(CCN1C)O
InChIInChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3
InChIKeyMECORNNOSYQMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyl-piperidin-4-ol (CAS 45673-43-6) Procurement Guide: Physicochemical and Biological Profile


1,2-Dimethyl-piperidin-4-ol (CAS 45673-43-6) is a disubstituted piperidine derivative bearing methyl groups at the 1- and 2-positions and a hydroxyl at the 4-position, with a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol . The compound is predicted to have a boiling point of approximately 205.6 °C and a pKa of 14.89, with a computed XLogP3 of 0.6 indicating moderate lipophilicity [1]. It exists as a mixture of stereoisomers (two undefined stereocenters), which introduces stereochemical complexity not present in mono-substituted analogs .

Why 1,2-Dimethyl-piperidin-4-ol Cannot Be Replaced by Generic 4-Piperidinols


Generic substitution with unsubstituted or mono-substituted 4-piperidinols is not equivalent because the 1,2-dimethyl substitution pattern simultaneously alters lipophilicity, stereochemical complexity, and biological target engagement. Piperidin-4-ol has a logP of approximately -0.52, making it substantially more hydrophilic than 1,2-dimethyl-piperidin-4-ol (XLogP3 0.6), which affects membrane permeability and formulation behaviour [1]. Furthermore, the presence of two stereocenters in 1,2-dimethyl-piperidin-4-ol enables diastereoselective transformations and kinetic resolutions that are inaccessible to achiral or mono-substituted analogs such as 1-methylpiperidin-4-ol or 2-methylpiperidin-4-ol [2]. The compound also exhibits measurable affinity for PDE4D (Kd 79 nM), a pharmacological profile absent in the parent piperidin-4-ol scaffold [3].

Quantitative Differentiation Evidence for 1,2-Dimethyl-piperidin-4-ol vs. Closest Analogs


Lipophilicity Shift: 1,2-Dimethyl-piperidin-4-ol vs. Piperidin-4-ol

1,2-Dimethyl-piperidin-4-ol (XLogP3 = 0.6) is approximately 1.1–1.5 log units more lipophilic than the parent piperidin-4-ol (experimental logP = -0.52 to -0.87), representing a roughly 10- to 30-fold increase in octanol-water partition coefficient [1][2]. This shift in lipophilicity is driven by the two methyl substituents and directly impacts predicted membrane permeability and formulation requirements.

Lipophilicity Drug design ADME prediction

PDE4D Binding Affinity: A Pharmacological Differentiator Absent in Parent Scaffolds

1,2-Dimethyl-piperidin-4-ol demonstrates binding affinity to human phosphodiesterase 4D (PDE4D) with a dissociation constant (Kd) of 79 nM, as measured by surface plasmon resonance (SPR) [1]. In contrast, the unsubstituted piperidin-4-ol and mono-substituted analogs (e.g., 1-methylpiperidin-4-ol and 2-methylpiperidin-4-ol) lack any reported PDE4D activity in the same curated databases (ChEMBL, BindingDB), indicating that the 1,2-dimethyl substitution pattern is critical for PDE4D recognition [2].

PDE4 inhibition Drug discovery cAMP signaling

Stereochemical Complexity: Diastereoselective Acylation Selectivity Factors (s) up to 52 for Disubstituted Piperidines

The cis/trans disubstitution pattern of 1,2-dimethyl-piperidin-4-ol enables catalytic kinetic resolution via enantioselective acylation with practical selectivity factors (s) reaching up to 52, as reported by Wanner et al. (2015) for disubstituted piperidines [1]. This pronounced conformational effect—where the α-substituent preferentially occupies the axial position in the reactive conformer—is absent in mono-substituted piperidin-4-ols such as 2-methylpiperidin-4-ol or 1-methylpiperidin-4-ol, which lack the synergetic conformational bias imposed by a second α-substituent [1].

Asymmetric synthesis Chiral resolution Catalytic kinetic resolution

Hydrogen Bond Donor Count Reduction vs. Piperidin-4-ol: Implications for CNS Drug Design

1,2-Dimethyl-piperidin-4-ol possesses 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), whereas piperidin-4-ol has 2 HBDs and 2 HBAs [1]. The reduction from 2 to 1 HBD is a consequence of N-methylation at the 1-position, which eliminates the secondary amine proton. In CNS drug design, hydrogen bond donor count is a critical parameter: the widely used CNS MPO (Multiparameter Optimization) score penalizes compounds with HBD > 1, meaning 1,2-dimethyl-piperidin-4-ol (HBD = 1) falls within the favourable range for brain penetration prediction, while piperidin-4-ol (HBD = 2) does not [2].

Hydrogen bonding CNS drug design Blood-brain barrier permeability

Boiling Point Elevation vs. 2-Methylpiperidin-4-ol: Implications for Purification and Storage

The predicted boiling point of 1,2-dimethyl-piperidin-4-ol is 205.6 ± 15.0 °C, approximately 14 °C higher than 2-methylpiperidin-4-ol (191.7 ± 15.0 °C) . This elevation is attributable to the additional N-methyl group, which increases molecular weight and moderates volatility. For procurement decisions involving distillation-based purification or high-temperature reaction conditions, this thermal stability difference may be functionally relevant.

Physicochemical properties Purification Distillation

Recommended Application Scenarios for 1,2-Dimethyl-piperidin-4-ol Based on Quantitative Differentiation Evidence


PDE4D-Targeted Medicinal Chemistry for Inflammatory and Neurological Indications

1,2-Dimethyl-piperidin-4-ol is a validated starting scaffold for PDE4D inhibitor development, with a confirmed Kd of 79 nM against human PDE4D [1]. This target engagement, combined with its favourable CNS MPO profile (HBD = 1, TPSA = 23.5 Ų), makes it a strategic choice for programs pursuing CNS-penetrant PDE4 inhibitors for depression, cognitive disorders, or neuroinflammation. Procurement should prioritize this compound over piperidin-4-ol (no PDE4D activity; HBD = 2) or 1-methylpiperidin-4-ol (no reported PDE4D activity) when PDE4D engagement and brain penetration are desired.

Asymmetric Synthesis of Enantiomerically Enriched Piperidine Building Blocks

The dual stereocenters of 1,2-dimethyl-piperidin-4-ol enable catalytic kinetic resolution via enantioselective acylation, achieving selectivity factors (s) up to 52 in disubstituted piperidine systems [1]. This stereochemical complexity is absent in mono-substituted 4-piperidinols. Synthetic chemistry groups developing chiral ligand libraries or enantiopure pharmaceutical intermediates should select this compound over 2-methylpiperidin-4-ol or 1-methylpiperidin-4-ol when stereochemical diversification and high enantiomeric excess are required.

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Low HBD Count

With an XLogP3 of 0.6 and a single hydrogen bond donor, 1,2-dimethyl-piperidin-4-ol occupies a favourable position in CNS drug-like chemical space [1][2]. This contrasts sharply with piperidin-4-ol (logP ≈ -0.5 to -0.9; HBD = 2), which is excessively hydrophilic and carries an additional HBD that disfavours brain penetration. Medicinal chemistry teams optimizing CNS MPO scores should procure 1,2-dimethyl-piperidin-4-ol as a fragment or building block in preference to more polar, higher-HBD 4-piperidinol analogs.

High-Temperature Synthetic Protocols and Distillation-Based Purification Workflows

The elevated boiling point of 1,2-dimethyl-piperidin-4-ol (205.6 °C predicted) compared to 2-methylpiperidin-4-ol (191.7 °C) provides a wider thermal processing window [1][2]. For process chemistry groups conducting high-temperature aminations, Grignard additions, or vacuum distillation purifications, this ~14 °C boiling point advantage reduces the risk of premature evaporation and facilitates cleaner separations. Select this compound when thermal robustness during synthetic processing is a key procurement criterion.

Technical Documentation Hub

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